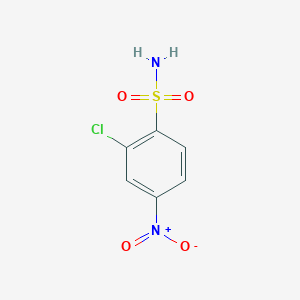

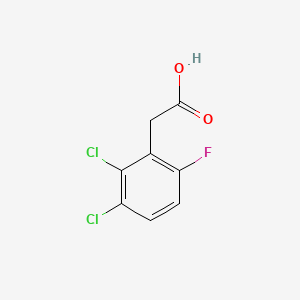

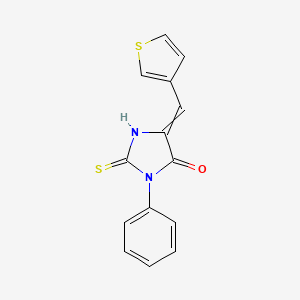

![molecular formula C16H14N2O2 B1306929 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid CAS No. 214554-44-6](/img/structure/B1306929.png)

4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid

Descripción general

Descripción

4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electropolymerization and Conducting Polymers

- Electropolymerization : Derivatives of bis(pyrrol-2-yl) arylenes, including 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid, have been utilized in electropolymerization processes. These polymers exhibit low oxidation potentials and high stability in their electrically conducting form, making them significant in the field of conducting polymers (Sotzing et al., 1996).

Synthesis and Characterization of Polymers

- Hyperbranched Polybenzimidazoles : Novel hyperbranched polybenzimidazoles have been synthesized using AB2 monomers containing this compound. These polymers exhibit excellent thermal properties and solubility in aprotic solvents, which are essential for applications in high-performance materials (Li et al., 2006).

Applications in Coordination Polymers and MOFs

- Novel 2D Cadmium(II) MOFs : The compound has been used in creating 2D cadmium(II) coordination polymers, demonstrating potential in the development of novel materials with unique structural and functional properties (Li et al., 2012).

Antioxidant Activity

- Antioxidant Properties : Derivatives of 1,4-bis(pyrrol-2-yl)benzene, structurally related to this compound, have shown significant antioxidant activity. This opens up avenues for research in pharmacology and biochemistry (Lavanya et al., 2014).

Fluorescence Studies

- Fluorescence Quenching and Photolysis : Studies on fluorescence quenching and laser photolysis of compounds similar to this compound reveal interesting electron-transfer mechanisms, which are valuable in the study of photochemical reactions (Petrushenko et al., 2007).

Organotin(IV) Complexes

- Organotin(IV) Complex Synthesis : The synthesis and characterization of organotin(IV) complexesusing derivatives of this compound have been explored. These complexes show potential in biological applications and provide insights into the interaction between organometallic compounds and biological systems (Shahid et al., 2005).

Bioactivity of Polysubstituted Pyrrole Derivatives

- Synthesis and Bioactivity : Polysubstituted 1-(4-(1H-Pyrrol-1-yl)Phenyl)-1H-Pyrrole derivatives, related to this compound, have been synthesized and tested for antibacterial activity. This suggests potential biomedical applications of these compounds (Elassar, 2012).

Coordination Polymers and Crystal Structures

- Coordination Polymers : Research on coordination polymers involving this compound derivatives reveals diverse and complex structures, offering insights into the design of novel materials with potential applications in catalysis, sensing, and photonics (Cui & Lan, 2007).

Solubility Studies and Material Synthesis

- Material Synthesis and Solubility : Studies on the solubility of materials related to this compound in various solvents are crucial for the development of new materials, particularly in the field of organic electronics and photovoltaics (Walker et al., 2011).

Mecanismo De Acción

Target of Action

The compound contains several key functional groups, including a benzene ring, a carboxylic acid group (cooh), and two pyrrole rings connected by a methylene bridge. These functional groups suggest potential for interesting properties and interactions with biological systems.

Mode of Action

The presence of the carboxylic acid group might influence solubility and interactions with other molecules. The pyrrole rings could contribute to interesting electronic properties and potential for interaction with biological systems.

Biochemical Pathways

The pyrrole ring is a common scaffold found in various biologically active molecules, suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

The compound’s structure suggests potential for interesting properties like aromatic character, hydrogen bonding, and nitrogen heterocycles, which could influence its interactions with biological systems.

Propiedades

IUPAC Name |

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTXNTDFVMNRKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394813 | |

| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214554-44-6 | |

| Record name | Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.